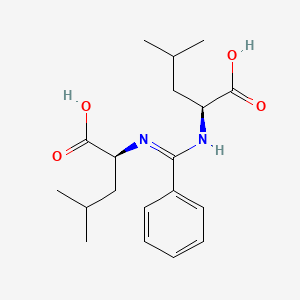
Benzamidine, N,N'-bis(L-carboxyisobutylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- is a specialized organic compound known for its unique structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Méthodes De Préparation
The synthesis of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves several steps. One common method includes the reaction of benzanilides with phosphoric anhydride, leading to the formation of N-substituted aroyl and acyl amidines . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include haloketones, which facilitate the formation of 2,4-disubstituted imidazoles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazoles and other related compounds.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest . In biology and medicine, it serves as a competitive inhibitor of trypsin and other serine proteases, making it valuable in studies involving enzyme inhibition and protein interactions . Additionally, its derivatives have potential therapeutic applications, including the treatment of inflammatory conditions and infections .
Mécanisme D'action
The mechanism of action of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves its role as a reversible competitive inhibitor of trypsin and trypsin-like enzymes . It binds to the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity. This inhibition is crucial in various biochemical processes, including protein digestion and regulation of protease activity.
Comparaison Avec Des Composés Similaires
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- can be compared to other similar compounds, such as benzimidazoles and benzamides. These compounds share structural similarities but differ in their specific functional groups and applications. For example, benzimidazoles are known for their use in the synthesis of multisubstituted or fused tetracyclic compounds , while benzamides are used in various pharmaceutical applications . The unique structure of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)-, particularly its carboxyisobutylmethyl groups, distinguishes it from these related compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
73664-84-3 |
|---|---|
Formule moléculaire |
C19H28N2O4 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2S)-2-[[N-[(1S)-1-carboxy-3-methylbutyl]-C-phenylcarbonimidoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-12(2)10-15(18(22)23)20-17(14-8-6-5-7-9-14)21-16(19(24)25)11-13(3)4/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,21)(H,22,23)(H,24,25)/t15-,16-/m0/s1 |
Clé InChI |
SXSUAHINKAZKLI-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=N[C@@H](CC(C)C)C(=O)O)C1=CC=CC=C1 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=NC(CC(C)C)C(=O)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


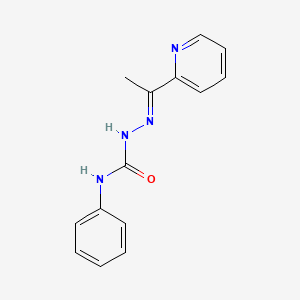
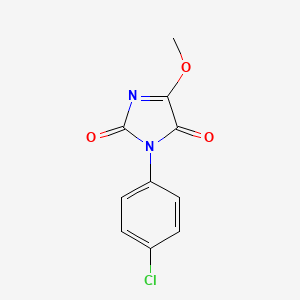
![methyl (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14457620.png)

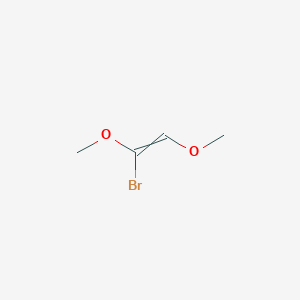
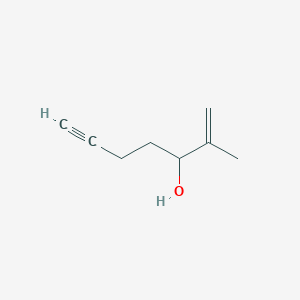
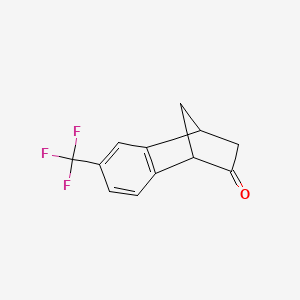
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)





diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
